molecular formula C19H24O3 B5162626 2-[3-(4-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene

2-[3-(4-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene

Cat. No.: B5162626
M. Wt: 300.4 g/mol
InChI Key: KNWNYONMBKDBEZ-UHFFFAOYSA-N
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Description

2-[3-(4-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene is an organic compound with a complex structure that includes both aromatic and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene typically involves multiple steps. One common method is the etherification of 4-ethoxyphenol with 3-chloropropanol, followed by a subsequent reaction with 1,3-dimethylbenzene under basic conditions. The reaction conditions often require the use of a strong base such as sodium hydride or potassium carbonate to facilitate the ether bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[3-(4-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[3-(4-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene
  • 2-[3-(4-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene
  • 1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxybenzene

Uniqueness

2-[3-(4-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[3-(4-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-4-20-17-9-11-18(12-10-17)21-13-6-14-22-19-15(2)7-5-8-16(19)3/h5,7-12H,4,6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWNYONMBKDBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCOC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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